N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
Übersicht
Beschreibung
N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as AGN 192403, is a potent and selective antagonist of the angiotensin type 1 receptor (AT1R). It was first synthesized in 1996 by scientists at Agouron Pharmaceuticals and has since been used extensively in scientific research.
Wirkmechanismus
N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 acts as a competitive antagonist of the AT1R, which is a key component of the RAS. The AT1R is responsible for mediating the vasoconstrictive effects of angiotensin II, a hormone that is produced by the RAS. By blocking the AT1R, N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 prevents the vasoconstrictive effects of angiotensin II and promotes vasodilation, which can help to lower blood pressure.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include:
- Lowering of blood pressure: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been shown to lower blood pressure in animal models of hypertension.
- Renal protection: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been shown to protect against renal damage in animal models of kidney disease.
- Anti-inflammatory effects: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been shown to have anti-inflammatory effects in animal models of inflammation.
- Anti-fibrotic effects: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been shown to have anti-fibrotic effects in animal models of fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- High potency: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is a highly potent antagonist of the AT1R, which allows for the use of lower concentrations in experiments.
- Selectivity: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is a selective antagonist of the AT1R, which means that it does not affect other receptors in the RAS.
- Stability: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is a stable compound that can be stored for long periods of time without degradation.
Some of the limitations of N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 include:
- Cost: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is a relatively expensive compound compared to other AT1R antagonists.
- Limited solubility: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
- Species differences: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 may have different effects in different animal species, which can make it difficult to extrapolate results to humans.
Zukünftige Richtungen
There are several future directions for research involving N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403. Some of these include:
- Development of new AT1R antagonists: Although N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is a highly potent and selective AT1R antagonist, there is still a need for new compounds with improved pharmacokinetic and pharmacodynamic properties.
- Clinical trials: Although N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been extensively studied in animal models, there have been limited clinical trials in humans. Further studies are needed to evaluate the safety and efficacy of N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 in humans.
- Mechanistic studies: Although the mechanism of action of N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 is well understood, there is still much to learn about the downstream effects of AT1R blockade and the role of the RAS in various physiological processes.
- Combination therapy: N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 may have synergistic effects when used in combination with other drugs that target the RAS or other pathways involved in cardiovascular and renal disease. Further studies are needed to evaluate the potential benefits of combination therapy.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide 192403 has been extensively used in scientific research to study the role of the renin-angiotensin system (RAS) in various physiological processes. The RAS is a hormone system that regulates blood pressure and fluid balance in the body, and dysregulation of this system has been implicated in the development of cardiovascular and renal diseases.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN5O/c1-11-6-8-12(9-7-11)16-19-21-22(20-16)10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNKNIQVEAZXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.